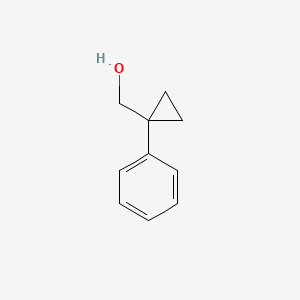

(1-Phenylcyclopropyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APALRPYIDIBHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308555 | |

| Record name | 1-Phenylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31729-66-5 | |

| Record name | 1-Phenylcyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31729-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Phenylcyclopropyl)methanol CAS number and molecular weight

An In-Depth Technical Guide to (1-Phenylcyclopropyl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a unique chemical entity that merges the structural rigidity and distinct electronic properties of a cyclopropane ring with a versatile primary alcohol functional group attached to a phenyl-substituted quaternary carbon. This combination makes it a valuable building block in synthetic organic chemistry and a molecule of significant interest for the development of novel therapeutic agents. The cyclopropyl moiety is a well-regarded feature in medicinal chemistry, often incorporated to enhance metabolic stability, improve potency, and modulate the conformational properties of drug candidates.[1][2] This guide provides a comprehensive overview of the essential technical details of this compound, including its properties, synthesis, analytical characterization, and potential applications, to support its use in advanced research and development settings.

Physicochemical Properties and Data

A clear understanding of the fundamental physicochemical properties of this compound is critical for its effective use in experimental design. Key data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 31729-66-5 | [3][4] |

| Molecular Formula | C₁₀H₁₂O | [3][4] |

| Molecular Weight | 148.20 g/mol | [3][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-Phenylcyclopropanemethanol, α-Cyclopropylbenzyl alcohol | [4][5] |

| Physical Form | Liquid | |

| Storage | Sealed in a dry place at room temperature | [3] |

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable routes common in modern organic synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Below are two field-proven, logical synthetic pathways.

Caption: Key synthetic pathways to this compound.

Protocol 1: Synthesis via Reduction of Phenyl Cyclopropyl Ketone

This two-step approach first involves the synthesis of the ketone intermediate followed by its reduction. The formation of the ketone via a Grignard reaction is a robust method for creating the core carbon skeleton. Using an acyl chloride or a Weinreb amide as the electrophile is a standard and effective choice.

Step 1: Synthesis of Phenyl Cyclopropyl Ketone

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Grignard Formation (if starting from bromobenzene): Place magnesium turnings in the flask. Add anhydrous diethyl ether or THF. Slowly add a solution of bromobenzene in the anhydrous solvent via the dropping funnel to initiate the formation of phenylmagnesium bromide. Gentle heating may be required.

-

Acylation: Cool the prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride or a suitable derivative (e.g., N-methoxy-N-methylcyclopropanecarboxamide) in the anhydrous solvent. The use of a Weinreb amide is often preferred to prevent over-addition of the Grignard reagent, which would lead to a tertiary alcohol byproduct.

-

Reaction & Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude phenyl cyclopropyl ketone by vacuum distillation or column chromatography.

Step 2: Reduction to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified phenyl cyclopropyl ketone in a suitable protic solvent like methanol or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. Causality: NaBH₄ is a mild and selective reducing agent for ketones and is chosen for its operational simplicity and safety compared to stronger reducing agents.

-

Reaction & Workup: Stir the reaction at room temperature until TLC or GC-MS analysis indicates the complete consumption of the starting ketone. Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid (HCl) to neutralize the mixture.

-

Extraction & Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. After filtration and solvent evaporation, purify the final product, this compound, by vacuum distillation or column chromatography.

Protocol 2: Direct Reduction of 1-Phenylcyclopropanecarboxylic Acid

This method provides a more direct route if the corresponding carboxylic acid is readily available. It requires a powerful reducing agent to reduce the carboxylic acid to a primary alcohol.

-

Reaction Setup: Under an inert atmosphere, add a solution of 1-phenylcyclopropanecarboxylic acid[6] in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. Causality: LiAlH₄ is a potent reducing agent necessary for the direct reduction of carboxylic acids, which are generally unreactive towards milder agents like NaBH₄.[7] Caution: LiAlH₄ reacts violently with water.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C=O stretch of the carboxylic acid).

-

Quench (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water dropwise, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then more water. This procedure is designed to carefully quench the excess LiAlH₄ and precipitate the aluminum salts in a granular, easily filterable form.

-

Filtration & Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in any experimental workflow. The primary techniques are NMR, IR, and mass spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Methylene Protons (CH₂OH): A singlet or a closely coupled multiplet for the two protons of the hydroxymethyl group.

-

Cyclopropyl Protons: Complex multiplets in the upfield region (typically δ 0.5-1.0 ppm). The magnetic anisotropy of the cyclopropane ring causes a characteristic shielding effect, shifting these protons to a higher field (further upfield) than typical aliphatic protons.[2]

-

Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should show the expected number of signals.

-

Aromatic Carbons: Signals in the δ 125-145 ppm region.

-

Methylene Carbon (CH₂OH): A signal typically in the δ 60-70 ppm range.

-

Quaternary Cyclopropyl Carbon: The carbon atom attached to both the phenyl group and the CH₂OH group.

-

Cyclopropyl CH₂ Carbons: Shielded signals in the upfield region of the spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[4][8]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.

-

C-H Stretches (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 148.20).[4] Fragmentation patterns would likely involve the loss of water (M-18) or the hydroxymethyl group (M-31).

Applications in Research and Drug Development

The true value of this compound lies in its potential as a sophisticated building block for creating more complex molecules with tailored biological activities.

-

Scaffold for Novel Analogs: The primary alcohol provides a reactive handle for a wide range of chemical transformations (e.g., oxidation to the aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution). This allows for the systematic exploration of the chemical space around the phenylcyclopropyl core.

-

Medicinal Chemistry Relevance: The phenylcyclopropyl motif itself is of significant interest. Phenylpropanoid and other phenolic compounds are known to exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[9][10][11][12] By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds that may leverage these biological properties. The cyclopropyl ring, in particular, is often used as a "bioisostere" for other groups, providing rigidity and influencing electronic properties to optimize drug-target interactions.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302).[5] It may also cause skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][15] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with the synthetic accessibility provided by robust protocols such as Grignard reactions and hydride reductions, makes it an attractive starting point for creating diverse molecular libraries. The combination of the metabolically stable cyclopropyl ring and the synthetically versatile alcohol functional group offers researchers and drug development professionals a powerful tool for designing the next generation of complex and biologically active molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 31729-66-5|this compound|BLD Pharm [bldpharm.com]

- 4. Cyclopropanemethanol, 1-phenyl- [webbook.nist.gov]

- 5. 1-Phenylcyclopropanemethanol | C10H12O | CID 520536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. Cyclopropanemethanol, 1-phenyl- [webbook.nist.gov]

- 9. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. Proper Storage of Pharma-Grade Methanol: Best Practices [purosolv.com]

An In-Depth Technical Guide to (1-Phenylcyclopropyl)methanol: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylcyclopropyl)methanol, a deceptively simple molecule, holds a significant place in the landscape of synthetic and medicinal chemistry. Its unique structural motif, featuring a strained cyclopropane ring appended to a benzylic alcohol, imbues it with distinct reactivity and conformational properties. This guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and modern applications of this compound, with a particular focus on its role as a valuable building block in drug discovery and development. We will delve into key synthetic methodologies, including the landmark Kulinkovich reaction, and examine the causality behind experimental choices. Detailed protocols, mechanistic insights, and spectroscopic data are presented to offer a complete technical resource for researchers in the field.

Introduction: The Allure of the Phenylcyclopropyl Moiety

The incorporation of small, strained rings into molecular architectures is a powerful strategy in medicinal chemistry. The cyclopropane ring, in particular, is not merely a passive spacer but an active participant in molecular interactions. When fused with a phenyl group and a reactive hydroxymethyl functionality, as in this compound, the resulting scaffold offers a unique combination of rigidity, lipophilicity, and metabolic stability. This has made it an attractive building block for the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] The constrained nature of the cyclopropane ring can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not definitively documented in a single landmark paper, its emergence is intrinsically linked to the broader development of cyclopropanation reactions throughout the 20th century. Early methods for creating cyclopropane rings were often harsh and low-yielding.[2] The advent of more robust and versatile synthetic tools was necessary for the practical synthesis of functionalized cyclopropanes like the title compound.

A pivotal moment in the synthesis of 1-substituted cyclopropanols came with the work of Oleg Kulinkovich and his co-workers. While their initial reports date back to 1989, their 1991 publication in Synthesis detailed a titanium(IV) isopropoxide-catalyzed method for the formation of 1-substituted cyclopropanols from the reaction of esters with Grignard reagents.[2][3][4][5] This reaction, now famously known as the Kulinkovich reaction , provided a highly efficient and high-yield pathway to compounds of this class, including this compound, from readily available starting materials.

Key Synthetic Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The choice of method often depends on the desired scale, available starting materials, and stereochemical considerations.

The Kulinkovich Reaction: A Paradigm Shift

The Kulinkovich reaction stands as a cornerstone for the synthesis of 1-substituted cyclopropanols.[3] The reaction proceeds through a fascinating mechanism involving the formation of a titanacyclopropane intermediate.

Reaction Mechanism:

The currently accepted mechanism involves the following key steps:

-

Transmetalation: Two equivalents of a Grignard reagent (typically ethylmagnesium bromide) react with a titanium(IV) alkoxide to form a dialkyltitanium species.

-

β-Hydride Elimination: This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[3]

-

Carbonyl Insertion: The titanacyclopropane then reacts with an ester (e.g., methyl benzoate) in a double alkylation process to yield the cyclopropanol product.[6]

Figure 1: Simplified workflow of the Kulinkovich reaction for the synthesis of this compound.

Experimental Protocol: Kulinkovich Synthesis of this compound

-

To a solution of methyl benzoate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add titanium(IV) isopropoxide (0.1 eq).

-

Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether (3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reduction of Cyclopropyl Phenyl Ketone

An alternative and straightforward approach involves the reduction of the corresponding ketone, cyclopropyl phenyl ketone. This method is advantageous due to the commercial availability of the starting ketone.

Reaction Scheme:

Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The choice of reducing agent depends on the presence of other functional groups in the molecule.

Experimental Protocol: Reduction of Cyclopropyl Phenyl Ketone

-

Dissolve cyclopropyl phenyl ketone (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Grignard Addition to Cyclopropanecarboxaldehyde

A classic organometallic approach involves the addition of a phenyl Grignard reagent to cyclopropanecarboxaldehyde.[7] This method provides a direct route to the desired alcohol.

Reaction Scheme:

Experimental Protocol: Grignard Reaction

-

Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

To a cooled (0 °C) solution of the prepared Grignard reagent, add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product via distillation under reduced pressure or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O[8] |

| Molecular Weight | 148.20 g/mol [8] |

| Appearance | Colorless liquid[9] |

| Boiling Point | 121-123 °C at 15 mmHg |

| Density | 1.058 g/mL at 25 °C |

¹H NMR (CDCl₃, 400 MHz) δ: 7.35-7.20 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂OH), 1.75 (br s, 1H, -OH), 1.05-0.95 (m, 2H, cyclopropyl-H), 0.85-0.75 (m, 2H, cyclopropyl-H).[10]

¹³C NMR (CDCl₃, 100 MHz) δ: 142.5, 128.3, 125.8, 125.6, 66.3, 25.2, 21.2, 13.8.[10]

IR (film) cm⁻¹: 3350 (br, O-H), 3050, 3000, 2950, 2900, 1600, 1500, 1450, 1100, 1050, 1000, 750, 700.[10]

Mass Spectrum (EI): m/z (%) 148 (M⁺), 117, 115, 91.[11]

Applications in Drug Discovery and Development

The unique physicochemical properties of the phenylcyclopropyl moiety have led to its incorporation into a variety of biologically active molecules.

Central Nervous System (CNS) Agents

The 2-phenylcyclopropylamine scaffold, a close structural relative of this compound, is recognized as a privileged scaffold in CNS drug design.[1] Compounds containing this motif often exhibit activity at aminergic G protein-coupled receptors (GPCRs) and transporters, which are key targets for the treatment of depression, schizophrenia, and other neurological disorders.[1] this compound serves as a key precursor for the synthesis of these and other related CNS-active compounds.

Antifungal Agents

Derivatives of phenylcyclopropyl structures have demonstrated notable antifungal activity.[12] The cyclopropane ring can influence the lipophilicity and metabolic stability of a molecule, properties that are crucial for the efficacy of antifungal agents. Research in this area continues to explore the potential of this compound as a scaffold for the development of novel fungicides.

Figure 2: Major application areas of this compound.

Future Outlook and Conclusion

This compound, a molecule with a rich synthetic history, continues to be a valuable asset in the arsenal of the modern chemist. Its efficient synthesis, particularly via the Kulinkovich reaction, has made it readily accessible for a wide range of applications. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the strategic incorporation of unique scaffolds like the phenylcyclopropyl moiety will undoubtedly play an increasingly important role in the design of next-generation therapeutics. The continued exploration of biocatalytic routes for the enantioselective synthesis of this compound and its derivatives holds significant promise for the development of more sustainable and efficient manufacturing processes. This in-depth guide serves as a testament to the enduring importance of this versatile molecule and as a resource to inspire its future applications.

References

- 1. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 31729-66-5 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Analysis and Conformation of (1-Phenylcyclopropyl)methanol

Abstract: This technical guide provides a comprehensive analysis of the structural and conformational properties of (1-Phenylcyclopropyl)methanol. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the synthesis, spectroscopic characterization, and conformational landscape of this molecule, underpinned by theoretical principles and data from analogous systems. While direct experimental data for certain aspects are limited, this guide synthesizes available information to present a robust and scientifically grounded overview.

Introduction: The Significance of the Phenylcyclopropyl Scaffold

The cyclopropyl group is a unique structural motif in medicinal chemistry, imparting rigidity and influencing the electronic properties of a molecule. When combined with a phenyl ring and a reactive methanol group, as in this compound, the resulting scaffold becomes a valuable building block for the synthesis of a wide range of biologically active compounds. The precise three-dimensional arrangement of these functional groups is critical for molecular recognition and pharmacological activity. Therefore, a thorough understanding of the structural and conformational nuances of this compound is paramount for its effective utilization in drug design and development.

This guide will explore the key aspects of this compound, from its synthesis to a detailed analysis of its structure and preferred conformation, providing a foundational understanding for researchers working with this and related molecular architectures.

Synthesis of this compound

The conceptual pathway would involve the reduction of the carboxylic acid to the corresponding primary alcohol.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1-Phenylcyclopropanecarboxylic Acid (Illustrative)

The following is an illustrative protocol based on standard laboratory procedures for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).

Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials and Reagents:

-

1-Phenylcyclopropanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Reagent Preparation: In the flask, suspend lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Starting Material: Dissolve 1-phenylcyclopropanecarboxylic acid in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Reaction: Cool the LiAlH₄ suspension in an ice bath. Add the solution of 1-phenylcyclopropanecarboxylic acid dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

Workup: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

-

Extraction: Separate the organic layer of the filtrate. Extract the aqueous layer with diethyl ether or THF.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Structural and Conformational Analysis

The structure of this compound is characterized by a quaternary carbon atom as part of the cyclopropane ring, which is substituted with both a phenyl group and a hydroxymethyl group. This arrangement leads to interesting conformational possibilities.

Key Structural Features

| Feature | Description |

| Molecular Formula | C₁₀H₁₂O |

| IUPAC Name | This compound |

| CAS Number | 31729-66-5 |

| Molecular Weight | 148.20 g/mol |

| Core Structure | A cyclopropane ring with a geminal substitution of a phenyl group and a hydroxymethyl group at the C1 position. |

Conformational Preferences

While a specific, high-resolution crystal structure for this compound is not publicly available, extensive theoretical and experimental studies on phenyl-substituted cyclopropanes provide a strong basis for predicting its most stable conformation. The dominant factor governing the conformation is the electronic interaction between the π-system of the phenyl ring and the Walsh orbitals of the cyclopropane ring.

The lowest energy conformation is predicted to be the bisected conformation , where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring and bisects the internal C-C-C angle of the ring. This orientation maximizes the overlap between the phenyl π-orbitals and the cyclopropane's Walsh orbitals, leading to a stabilizing electronic interaction.

Caption: The two primary rotational conformations of the phenyl group relative to the cyclopropane ring.

The rotation of the hydroxymethyl group around the C1-CH₂ bond also contributes to the overall conformational landscape, with staggered conformations being favored over eclipsed ones to minimize steric hindrance.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound. While a comprehensive set of publicly available, interpreted spectra is lacking, we can predict the key features based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methanolic, and cyclopropyl protons. A key feature of cyclopropyl-containing molecules is the magnetic anisotropy of the three-membered ring, which causes a significant upfield shift for the cyclopropyl protons.[1]

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Hydroxymethyl Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the CH₂ group, and a broad singlet for the OH proton. The chemical shift of the CH₂ group would likely be in the range of δ 3.5-4.0 ppm.

-

Cyclopropyl Protons (C₃H₄): The four protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets in the upfield region, typically between δ 0.5 and 1.5 ppm.[1]

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Aromatic Carbons: Signals in the δ 125-145 ppm region, with the ipso-carbon (the one attached to the cyclopropyl ring) appearing at the downfield end of this range.

-

Hydroxymethyl Carbon (CH₂OH): A signal in the range of δ 60-70 ppm.

-

Quaternary Cyclopropyl Carbon (C1): A signal for the carbon atom bearing the phenyl and hydroxymethyl groups, likely in the δ 20-30 ppm range.

-

Methylene Cyclopropyl Carbons (C2, C3): Signals for the two CH₂ groups of the cyclopropane ring, expected in the upfield region of δ 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the CH₂ groups.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the hydroxyl group and the strained cyclopropane ring.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution reactions.

-

Ring-Opening Reactions: The cyclopropane ring, being strained, can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. The phenyl group can influence the regioselectivity of such reactions.

The unique combination of a rigid cyclopropyl scaffold, a phenyl ring for π-stacking interactions, and a functionalizable methanol handle makes this molecule an attractive starting material for the synthesis of novel therapeutic agents and other high-value chemical entities.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. While a complete experimental characterization is not fully available in the public domain, a comprehensive understanding of its structure and conformation can be achieved through the application of established chemical principles and by drawing analogies to well-studied related compounds. The bisected conformation is predicted to be the most stable, and its spectroscopic features are expected to be dominated by the characteristic upfield shifts of the cyclopropyl protons in NMR spectroscopy and the prominent hydroxyl and aromatic signals in IR spectroscopy. This guide provides a solid foundation for researchers to build upon in their work with this versatile chemical building block.

References

The Duality of Stability and Strain: Unlocking the Reactivity of the Cyclopropyl Group in (1-Phenylcyclopropyl)methanol

An In-Depth Technical Guide:

Abstract: The cyclopropyl group, a motif of increasing importance in medicinal chemistry and synthetic design, presents a fascinating paradox of thermodynamic stability and kinetic reactivity.[1] Its inherent ring strain and unique electronic structure, characterized by "bent" bonds with significant p-character, imbue it with reactivity patterns that diverge sharply from its acyclic or larger-ring counterparts.[1][2] This guide provides a detailed examination of the reactivity of the cyclopropyl moiety within the specific context of (1-Phenylcyclopropyl)methanol. We will explore the core chemical transformations this molecule undergoes, focusing on the mechanistic underpinnings of its famed ring-opening and rearrangement reactions. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this versatile structural unit.

Introduction: The Electronic Character of the Cyclopropyl Group

The three-membered ring of cyclopropane is the smallest and most strained cycloalkane. This high ring strain (~27 kcal/mol) is a direct consequence of severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain. To accommodate this geometry, the carbon-carbon bonds are not simple σ-bonds but are instead "bent" or τ-bonds, possessing a high degree of p-orbital character. This unique hybridization has two major consequences:

-

Increased Electronegativity: The carbon atoms in a cyclopropane ring exhibit higher s-character in their C-H bonds, making them more electronegative and the cyclopropyl protons more acidic than those in other alkanes.

-

π-System Analogy: The C-C bonds of the ring can interact with adjacent π-systems, such as a phenyl group, in a manner analogous to a double bond.[3] This conjugative ability is central to the reactivity of phenyl-substituted cyclopropanes.[3][4]

In this compound, the cyclopropyl ring is positioned at a tertiary carbon, directly attached to both a phenyl group and a hydroxymethyl group. This specific substitution pattern creates a nexus of electronic effects that dictates the molecule's reactivity, particularly in the presence of electrophiles or under conditions that favor carbocation formation.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical properties is essential for its application in synthesis and development.

| Property | Value | Source |

| CAS Number | 31729-66-5 | [5][6] |

| Molecular Formula | C₁₀H₁₂O | [5][6] |

| Molecular Weight | 148.20 g/mol | [6] |

| Boiling Point | 248.96 °C at 760 mmHg | [5] |

| Density | 1.102 g/cm³ | [5] |

| Refractive Index | 1.575 | [5] |

| LogP | 1.71 | [5] |

| Physical Form | Liquid |

Core Reactivity: The Cyclopropylcarbinyl Cation and Its Rearrangements

The most characteristic and synthetically powerful reactivity of this compound is its behavior under acidic conditions. The proximity of the hydroxyl group to the phenyl-substituted cyclopropane sets the stage for the formation of a cyclopropylcarbinyl cation, a fascinating and highly reactive intermediate.[7]

3.1. Mechanism of Acid-Catalyzed Rearrangement

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Departure of water generates a primary carbocation, which is immediately stabilized by the adjacent cyclopropyl and phenyl rings. This species, the (1-phenylcyclopropyl)methyl cation, is not a classical carbocation but exists in equilibrium with other non-classical and rearranged structures.[7][8] The phenyl group provides significant resonance stabilization to the cationic center, playing a crucial role in facilitating its formation.

The cyclopropylcarbinyl cation is notoriously unstable and rapidly undergoes rearrangement to relieve ring strain, leading to more stable homoallylic or cyclobutyl cations.[9][10][11] This process, often referred to as a cyclopropylcarbinyl-homoallyl rearrangement, is a cornerstone of this system's chemistry.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. lookchem.com [lookchem.com]

- 6. 1-Phenylcyclopropanemethanol | C10H12O | CID 520536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorp" by ABDULLAH MENZEK and MELEK KARAKAYA [journals.tubitak.gov.tr]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (1-Phenylcyclopropyl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quest for novel therapeutic agents with improved efficacy and favorable pharmacological profiles is a perpetual endeavor in medicinal chemistry. Within this landscape, strained ring systems have garnered considerable attention for their unique conformational and electronic properties. The (1-phenylcyclopropyl)methanol scaffold, in particular, represents a promising yet underexplored structural motif. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives. We will delve into their potential as antimicrobial and anticancer agents, explore possible mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document serves as a foundational resource for researchers aiming to explore the therapeutic utility of this intriguing class of compounds.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance potency, modulate metabolic stability, and improve pharmacokinetic properties. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger interactions with biological targets. The phenyl group attached to the cyclopropane ring provides a key site for functionalization, allowing for the exploration of structure-activity relationships (SAR). The methanol moiety offers a handle for further chemical modification or can participate in hydrogen bonding interactions within a target's active site.

The unique stereoelectronic properties of the cyclopropyl group, including its high p-character, can influence the acidity and reactivity of neighboring functional groups, further contributing to its appeal in drug design. This guide will explore how these features can be harnessed to develop novel therapeutic agents based on the this compound core.

Potential Therapeutic Applications

While direct studies on this compound derivatives are emerging, research on closely related analogs, such as 1-phenylcyclopropane carboxamides, provides compelling evidence for their potential across various therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Phenylcyclopropane derivatives have shown promise in this arena.

2.1.1. Antibacterial and Antifungal Potential

A study on a series of 2-phenylcyclopropane-1-carboxamide derivatives revealed their potential as antimicrobial agents. Several compounds from this series exhibited inhibitory activity against a panel of clinically relevant pathogens.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Phenylcyclopropane-1-carboxamide Derivatives

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |

| F5 | 32 | >128 | >128 | >128 |

| F7 | 128 | >128 | >128 | >128 |

| F9 | 64 | >128 | >128 | >128 |

| F29 | 64 | >128 | >128 | >128 |

| F30 | 128 | >128 | >128 | >128 |

| F36 | 128 | >128 | >128 | >128 |

| F49 | 128 | >128 | >128 | >128 |

| F51 | 128 | >128 | >128 | >128 |

| F53 | 64 | >128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | - |

| Fluconazole | - | - | - | 4 |

| Data adapted from a study on 2-phenylcyclopropane-1-carboxamide derivatives.[1] |

These findings suggest that the phenylcyclopropane scaffold could serve as a valuable starting point for the development of novel antibacterial and antifungal agents. Further investigation into this compound derivatives is warranted to explore their antimicrobial spectrum and mechanism of action.

2.1.2. Proposed Mechanism of Action

The precise mechanism of antimicrobial action for these compounds is yet to be fully elucidated. However, based on the activity of other antimicrobial agents, potential mechanisms could include:

-

Disruption of cell membrane integrity: The lipophilic nature of the phenylcyclopropyl group may facilitate insertion into the bacterial cell membrane, leading to depolarization and cell death.

-

Inhibition of essential enzymes: The derivatives could act as inhibitors of key bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

-

Inhibition of biofilm formation: Some compounds have been shown to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[2]

Caption: Proposed antimicrobial mechanisms of action.

Anticancer Activity

The unique structural features of the phenylcyclopropane moiety also make it an attractive scaffold for the design of anticancer agents. While specific data for this compound derivatives is limited, the related 1-phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects.

2.2.1. Cytotoxic Potential

Research has indicated that 1-phenylcyclopropane carboxamide derivatives possess the potential to inhibit the proliferation of various cancer cell lines. The rigid cyclopropane ring can orient the phenyl group and other substituents in a way that promotes binding to the active sites of anticancer targets.

2.2.2. Potential Molecular Targets

Based on the known mechanisms of other anticancer drugs with similar structural features, potential molecular targets for this compound derivatives could include:

-

Kinases: Many kinase inhibitors feature aromatic rings that interact with the ATP-binding pocket. The phenyl group of the this compound scaffold could be functionalized to target specific kinases involved in cancer cell signaling.

-

Tubulin: Compounds that disrupt microtubule dynamics are potent anticancer agents. The rigid structure of the cyclopropane ring could be exploited to design molecules that bind to the colchicine or other binding sites on tubulin.

-

DNA and associated enzymes: The planar phenyl ring could intercalate into DNA or the overall molecule could inhibit enzymes involved in DNA replication and repair.

Caption: Potential molecular targets for anticancer activity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives can be adapted from the synthesis of related 1-phenylcyclopropane carboxamides.

3.1.1. Synthesis of 1-Phenylcyclopropane-1-carbonitrile

-

To a solution of phenylacetonitrile (1.0 eq) in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-phenylcyclopropane-1-carbonitrile.

3.1.2. Reduction to this compound

-

To a solution of 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with the ethereal solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

3.1.3. Derivatization

The hydroxyl group of this compound can be further functionalized using standard organic chemistry transformations to generate a library of derivatives for SAR studies.

Caption: General synthetic workflow.

Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

In Vitro Cytotoxicity Assay

3.3.1. MTT Assay for Cell Viability

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data on related phenylcyclopropane scaffolds suggest several avenues for future research and optimization of this compound derivatives.

-

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence biological activity. Systematic exploration of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions is crucial.

-

Modification of the Methanol Group: The hydroxyl group can be converted to esters, ethers, or other functional groups to modulate polarity, bioavailability, and target engagement.

-

Stereochemistry: The cyclopropane ring in these derivatives can exist as different stereoisomers. The synthesis and biological evaluation of enantiomerically pure compounds are essential to understand the impact of stereochemistry on activity.

Future research should focus on synthesizing a diverse library of this compound derivatives and screening them against a broad range of biological targets. Detailed mechanistic studies will be vital to identify the specific molecular targets and pathways affected by these compounds.

Conclusion

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. The existing data on related structures, particularly in the antimicrobial and anticancer fields, provide a strong rationale for the continued exploration of this chemical space. The synthetic accessibility and the potential for diverse functionalization make these derivatives attractive candidates for drug discovery programs. This technical guide provides the foundational knowledge and experimental framework to empower researchers to unlock the full therapeutic potential of this compound derivatives.

References

An In-depth Technical Guide to the Solubility of (1-Phenylcyclopropyl)methanol in Common Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is fundamental to process development, formulation, and ensuring reproducible outcomes in chemical synthesis. This technical guide provides a comprehensive framework for understanding and determining the solubility of (1-Phenylcyclopropyl)methanol, a valuable building block in organic synthesis. While extensive quantitative solubility data for this specific compound is not widely published, this document equips researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies to predict, determine, and interpret its solubility in a range of common organic solvents. The guide covers the physicochemical properties of the molecule, theoretical principles of dissolution, a detailed experimental protocol for solubility determination, and a guide to interpreting the resulting data.

Introduction: The Importance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in nearly every facet of chemistry. For a compound like this compound, understanding its solubility profile is essential for:

-

Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, facilitating efficient reaction kinetics and maximizing yield.

-

Purification: Processes such as crystallization and chromatography are entirely dependent on differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation: In pharmaceutical development, controlling the solubility of an API or its intermediates is crucial for achieving desired bioavailability and developing stable formulations.

-

Handling and Storage: Knowledge of solubility aids in safe handling, storage, and cleaning procedures.

This guide provides the foundational principles and actionable protocols to empower researchers to systematically evaluate the solubility of this compound.

Physicochemical Profile of this compound

To predict solubility, one must first understand the molecule's intrinsic properties. This compound (CAS 31729-66-5) possesses a unique structure that dictates its interactions with solvents.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem[2] |

| Molecular Weight | 148.20 g/mol | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 (from the oxygen atom) | PubChem[2] |

| XLogP3-AA (logP) | 1.8 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Structural Analysis for Solubility Prediction:

-

Polar Region: The primary driver of polarity is the hydroxyl (-OH) group . This group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom).[3] This feature suggests probable solubility in polar, protic solvents like alcohols.[3][4]

-

Nonpolar Region: The molecule contains a significant nonpolar component, consisting of the phenyl ring (C₆H₅-) and the cyclopropyl ring . These hydrocarbon portions will favor interactions with nonpolar solvents through van der Waals forces.

-

Overall Polarity: The calculated octanol-water partition coefficient (XLogP3-AA) of 1.8 indicates a molecule with a balance of hydrophilic and lipophilic character.[2] It is not extremely polar nor extremely nonpolar, suggesting it will exhibit partial solubility in a wide range of solvents but may not be fully miscible at all concentrations with highly polar (like water) or highly nonpolar (like hexane) solvents. The general chemistry principle of "like dissolves like" is the primary rule for predicting solubility.[5][6]

Theoretical Principles of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). A substance dissolves when ΔG is negative. This involves:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the this compound molecules together.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Forming Solute-Solvent Interactions: Energy is released when new intermolecular bonds form between the solute and solvent.

The solubility of this compound will be highest in solvents where the energy released from solute-solvent interactions compensates for the energy required to break the existing solute-solute and solvent-solvent bonds.

Experimental Determination of Solubility

Since pre-existing data is sparse, an experimental approach is necessary. The following is a robust, step-by-step protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (solute)

-

A range of organic solvents (see Section 5 for selection guide)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or a gravimetric method)

Isothermal Equilibrium Method Protocol

This method involves creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.

Step 1: Preparation of Saturated Solutions

-

Label vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial. "Excess" means adding enough solid or liquid so that some remains undissolved after equilibrium is reached.

-

Pipette a known volume of the selected solvent (e.g., 2.0 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Reaching Equilibrium

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.[7]

Step 3: Sample Separation

-

Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for several hours to let the undissolved solute settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles.

Step 4: Quantification

-

Gravimetric Method (Simple):

-

Accurately weigh a clean, empty vial (W₁).

-

Transfer a precise volume of the filtered saturated solution (e.g., 1.0 mL) into the vial.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved.

-

Reweigh the vial containing the dried solute residue (W₂).

-

Calculate solubility (in g/mL) as: Solubility = (W₂ - W₁) / Volume of solution .

-

-

Spectroscopic/Chromatographic Method (More Precise):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve using the analytical instrument (e.g., UV absorbance at a specific wavelength for UV-Vis, or peak area for HPLC).

-

Accurately dilute the filtered saturated solution to fall within the linear range of the calibration curve.

-

Measure the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility, accounting for the dilution factor.

-

Safety Precautions

-

Always handle this compound and organic solvents in a well-ventilated fume hood.[8][9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]

-

Consult the Safety Data Sheet (SDS) for this compound, which indicates it can cause skin and serious eye irritation.[10]

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal equilibrium method.

Caption: A flowchart of the isothermal equilibrium method for determining solubility.

Solvent Selection and Predicted Solubility Trends

A well-chosen set of solvents, spanning a range of polarities and functionalities, will provide a comprehensive solubility profile.

| Solvent Class | Example Solvents | Relevant Properties | Predicted Solubility of this compound |

| Polar Protic | Methanol, Ethanol, Water | High dielectric constant, H-bond donors & acceptors | High to Moderate: Strong hydrogen bonding between the solvent's -OH and the solute's -OH group will be the dominant favorable interaction.[3] Solubility is expected to be high in short-chain alcohols.[4] Water solubility may be limited due to the large nonpolar phenyl and cyclopropyl groups. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | High dielectric constant, H-bond acceptors only | Moderate to High: The solvent's dipole moment will interact favorably with the solute's dipole. The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl group. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low dielectric constant, primarily van der Waals forces | Moderate to Low: Toluene may show moderate solubility due to π-π stacking interactions with the phenyl ring. Hexane is predicted to be a poor solvent, as it cannot effectively solvate the polar hydroxyl group. Diethyl ether may show some solubility due to its ability to accept a hydrogen bond. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Intermediate polarity | Moderate to High: These solvents are effective at dissolving a wide range of organic compounds and should be good solvents for this molecule. |

Diagram: Solute-Solvent Interactions

This diagram visualizes the primary intermolecular forces between this compound and different solvent classes.

Caption: Dominant intermolecular forces driving solubility in different solvent types.

Conclusion and Data Interpretation

By systematically applying the experimental protocol described, a researcher can generate a reliable, quantitative solubility profile for this compound. When interpreting the results, the observed solubility should be correlated back to the properties of the solvents.

-

High solubility in solvents like methanol and ethanol will confirm the critical role of hydrogen bonding.[3]

-

Moderate to high solubility in acetone or THF demonstrates the contribution of dipole-dipole interactions and the solvent's hydrogen bond accepting ability.

-

Low solubility in hexane will highlight the unfavorable energetics of placing a polar hydroxyl group into a nonpolar environment.

This comprehensive dataset, generated by the user, will serve as an invaluable resource for future process development, enabling rational solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

- 1. Cyclopropanemethanol, 1-phenyl- (CAS 31729-66-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Phenylcyclopropanemethanol | C10H12O | CID 520536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bjp-bg.com [bjp-bg.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Thermochemical Properties of (1-Phenylcyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Thermochemical Data in Medicinal Chemistry

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, thermochemical data such as the enthalpy of formation, combustion, and sublimation provide critical insights into molecular stability, reactivity, and intermolecular interactions. These parameters are not merely academic; they have profound implications for drug formulation, solid-state characterization, and the prediction of a compound's behavior in biological systems.

(1-Phenylcyclopropyl)methanol, a molecule incorporating a strained three-membered ring, an aromatic system, and a polar hydroxyl group, presents a unique thermochemical profile. The high ring strain of the cyclopropyl group, a feature increasingly utilized in medicinal chemistry to modulate conformation and metabolic stability, significantly influences its energetic landscape.[1][2] This guide provides a detailed exploration of the experimental and computational methodologies employed to elucidate the thermochemical properties of this compound, offering a predictive analysis in the absence of direct experimental data and contextualizing the structural contributions to its overall stability.

I. Experimental Determination of Thermochemical Properties

The empirical determination of thermochemical data remains the gold standard for accuracy. The following sections detail the primary experimental techniques applicable to a volatile organic compound like this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a cornerstone of thermochemistry, from which the standard enthalpy of formation (ΔfH°) can be derived.[3] For a liquid sample such as this compound, static-bomb combustion calorimetry is the method of choice.[3]

Causality of Experimental Choices:

-

Constant Volume Measurement: The reaction is carried out in a sealed, constant-volume vessel (the "bomb"). This ensures that all the energy released is in the form of heat, which is measured as a change in the temperature of the surrounding water bath. This allows for the direct determination of the change in internal energy of combustion (ΔcU).

-

Oxygen Atmosphere: The bomb is pressurized with pure oxygen to ensure complete and rapid combustion of the organic compound to its constituent oxides (CO₂ and H₂O).

-

Handling Volatility: For volatile liquids, encapsulation in a gelatin capsule or a thin-walled glass ampule is necessary to prevent evaporation before ignition. A new method involves a platinum crucible with a lid sealed with vaseline, which is ignited to open the crucible.

-

Isothermal Conditions: The experiment is designed to be as close to isothermal as possible, with corrections (Washburn corrections) applied to account for the deviation of the final state from standard conditions.[3]

Self-Validating Protocol for Bomb Calorimetry:

-

Calibration: The calorimeter is calibrated using a substance with a precisely known enthalpy of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter system.

-

Sample Preparation: A known mass of this compound is sealed in a container of known mass and heat of combustion.

-

Assembly: The sample is placed in the bomb, which is then sealed and pressurized with oxygen. The bomb is submerged in a precisely measured quantity of water in the calorimeter.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

-

Analysis: The raw temperature data is used to calculate the corrected temperature rise, which, along with the calorimeter's heat capacity, gives the total heat released. After subtracting the contributions from the ignition fuse and any sample container, the energy of combustion of the sample is determined.

-

Conversion to Enthalpy: The experimentally determined change in internal energy (ΔcU) is converted to the change in enthalpy (ΔcH) using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Enthalpy of Vaporization and Sublimation

The enthalpies of vaporization (ΔvapH) and sublimation (ΔsubH) are crucial for converting between condensed-phase and gas-phase thermochemical data. These can be determined using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[4][5][6][7]

Causality of Experimental Choices:

-

TGA for Sublimation: Isothermal TGA measures the rate of mass loss of a sample as a function of temperature in a controlled atmosphere.[4] This rate is proportional to the vapor pressure, which can be used in the Clausius-Clapeyron equation to determine the enthalpy of sublimation.[4]

-

DSC for Fusion and Vaporization: DSC measures the heat flow into or out of a sample as it is heated or cooled. This allows for the determination of the enthalpy of fusion (ΔfusH) at the melting point and the enthalpy of vaporization at the boiling point.

Self-Validating Protocol for TGA/DSC:

-

Instrument Calibration: Both TGA and DSC instruments are calibrated for temperature and heat flow using standard reference materials.

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in an appropriate pan (e.g., an aluminum pan for DSC, a platinum pan for TGA).

-

TGA for Sublimation: The sample is heated to a temperature below its melting point and held isothermally. The rate of mass loss is recorded. This is repeated at several temperatures to generate data for the Clausius-Clapeyron plot.

-

DSC for Fusion: The sample is heated at a constant rate through its melting point. The area of the resulting endothermic peak is integrated to determine the enthalpy of fusion.

-

DSC for Vaporization: For a liquid, the sample is heated in a sealed pan with a pinhole to its boiling point. The enthalpy of vaporization is determined from the area of the vaporization endotherm.

-

Data Analysis: The sublimation and vaporization enthalpies are calculated from the experimental data. The relationship ΔsubH = ΔfusH + ΔvapH can be used as a cross-validation check at the melting point.

Experimental Workflow: TGA/DSC

Caption: Workflow for determining phase change enthalpies.

II. Computational Thermochemistry

In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties. Composite methods like Gaussian-4 (G4) theory are particularly well-suited for this purpose, aiming for "chemical accuracy" (typically within 1 kcal/mol of experimental values).[8][9]

Causality of Computational Choices:

-

Composite Methods (G4 Theory): G4 theory combines calculations at different levels of theory and with different basis sets to extrapolate to a high-accuracy energy.[8] This approach systematically corrects for deficiencies in lower-level calculations, providing a balance between accuracy and computational cost.

-

Gas-Phase Calculations: These methods are most accurate for calculating the properties of isolated molecules in the gas phase.

-

Atomization Method: The gas-phase enthalpy of formation is typically calculated by determining the atomization energy—the energy required to break the molecule into its constituent atoms in their standard states.

Self-Validating Computational Protocol:

-

Geometry Optimization: The 3D structure of this compound is optimized using a reliable and computationally efficient method, such as B3LYP density functional theory with a suitable basis set.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like CCSD(T) and larger basis sets, as prescribed by the G4 protocol.[8]

-

Extrapolation and Correction: The results of these calculations are combined in a specific manner to extrapolate to the complete basis set limit and include empirical corrections to arrive at the final, high-accuracy electronic energy.

-